Diethyl 5-{[(2,6-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
DIETHYL 5-[(2,6-DICHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with the molecular formula C18H18ClNO5S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a dichlorobenzoyl group.
Preparation Methods
The synthesis of DIETHYL 5-[(2,6-DICHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves the reaction of 2,6-dichlorobenzoyl chloride with an appropriate thiophene derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Chemical Reactions Analysis
DIETHYL 5-[(2,6-DICHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group, where nucleophiles like amines or alcohols replace the chlorine atoms
Scientific Research Applications
DIETHYL 5-[(2,6-DICHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of DIETHYL 5-[(2,6-DICHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
DIETHYL 5-[(2,6-DICHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can be compared with other similar compounds, such as:
DIETHYL 5-[(2,4-DICHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE: This compound has a similar structure but with chlorine atoms at different positions on the benzoyl group.
DIETHYL 5-[(2-CHLOROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE: This compound has only one chlorine atom on the benzoyl group.
DIETHYL 5-[(4-METHOXYBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE: This compound has a methoxy group instead of chlorine atoms on the benzoyl group
Properties
Molecular Formula |
C18H17Cl2NO5S |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
diethyl 5-[(2,6-dichlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C18H17Cl2NO5S/c1-4-25-17(23)12-9(3)14(18(24)26-5-2)27-16(12)21-15(22)13-10(19)7-6-8-11(13)20/h6-8H,4-5H2,1-3H3,(H,21,22) |
InChI Key |
OMAXOVHPHQHWQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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